molecular formula C25H21ClFN5O2S B2551506 N-{[4-(3-chlorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide CAS No. 391914-62-8

N-{[4-(3-chlorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide

Cat. No.: B2551506
CAS No.: 391914-62-8
M. Wt: 509.98
InChI Key: NKASQHJYWQYWPO-UHFFFAOYSA-N
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Description

The compound N-{[4-(3-chlorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide is a 1,2,4-triazole derivative featuring a sulfanylacetamide linker and substituted aromatic groups. Its core structure includes:

  • A 1,2,4-triazole ring substituted at position 3 with a methyl group bearing a 3-fluorobenzamide moiety.
  • A sulfanylacetamide bridge connecting the triazole to a 3-methylphenylcarbamoyl group.
  • A 3-chlorophenyl group at position 4 of the triazole.

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related triazole derivatives are known for antimicrobial, anticancer, and pesticidal activities due to the presence of the –N–C–S unit and halogenated aromatic substituents .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O2S/c1-16-5-2-9-20(11-16)29-23(33)15-35-25-31-30-22(32(25)21-10-4-7-18(26)13-21)14-28-24(34)17-6-3-8-19(27)12-17/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKASQHJYWQYWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-chlorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl and methylphenyl carbamoyl groups, and the final attachment of the fluorobenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of advanced technologies such as automated reactors and real-time monitoring systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-chlorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a wide range of new compounds with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. The presence of a sulfanyl group in N-{[4-(3-chlorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide may enhance its antimicrobial efficacy by disrupting microbial cell membranes or metabolic pathways.

Anticancer Activity

Triazole derivatives have gained attention for their potential as anticancer agents. The compound's structure suggests it may interact with specific targets involved in cancer cell proliferation and survival. Studies on related compounds indicate that they can inhibit tyrosine kinases associated with various cancers, including leukemia and solid tumors .

Potential Uses in Cancer Therapy

Given its structural characteristics, this compound could be explored as a candidate for cancer therapy. The compound may function as a tyrosine kinase inhibitor or modulate other signaling pathways critical for tumor growth .

Case Studies and Research Findings

  • Antimicrobial Screening : A study investigating a series of triazole derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : A case study involving related triazole compounds indicated their ability to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . This suggests that this compound could share similar properties.

Mechanism of Action

The mechanism of action of N-{[4-(3-chlorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight Notable Features Potential Applications
Target Compound C₂₅H₂₁ClFN₅O₂S 3-Fluorobenzamide, 3-chlorophenyl, 3-methylphenylcarbamoyl 542.0 g/mol Fluorine enhances lipophilicity; chlorophenyl may improve receptor binding Antimicrobial, anticancer (inferred)
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide C₂₄H₂₁ClN₄O₂S 4-Methoxyphenyl, 4-chlorophenyl, 3-methylphenyl 497.0 g/mol Methoxy group increases solubility; lacks fluorine Pesticidal agents (inferred)
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide C₁₉H₁₈ClFN₄O₂S₂ 4-Fluorobenzyl, allyl group, sulfonamide 452.95 g/mol Sulfonamide moiety may confer metabolic stability Enzyme inhibition (inferred)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide C₂₄H₂₀ClN₇OS Indazole, 4-methylphenyl, 4-chlorophenyl 498.0 g/mol Indazole group could enhance DNA intercalation Anticancer (inferred)
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine C₂₄H₂₃ClN₄O₃S Trimethoxyphenyl, chlorobenzylidene 507.0 g/mol Trimethoxy groups improve CNS penetration Neuroactive agents (inferred)

Research Findings and Implications

Pharmacokinetic Advantages

The target compound’s 3-fluorobenzamide group likely confers superior metabolic stability and membrane permeability compared to non-halogenated analogs. Fluorine’s electronegativity may also strengthen hydrogen bonding with biological targets .

Limitations and Challenges

  • Synthetic Complexity : The multi-step synthesis (triazole formation, sulfanyl bridging, fluorination) may reduce yield compared to simpler analogs like .
  • Toxicity Risks : Chlorinated aromatic groups (e.g., 3-chlorophenyl) could pose bioaccumulation concerns, necessitating further toxicological studies .

Biological Activity

N-{[4-(3-chlorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide} is a complex compound belonging to the triazole class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, cytotoxicity, and pharmacological significance.

Chemical Structure

The compound features a triazole ring substituted with various functional groups, which are crucial for its biological activity. The presence of the chlorophenyl and fluorobenzamide moieties enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antitumor , antimicrobial , and enzyme inhibitory properties.

Antitumor Activity

In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the range of 2.38–3.77 μM against cervical and bladder cancer cell lines .

Table 1: Cytotoxicity of Related Triazole Compounds

CompoundCell LineIC50 (μM)
5lSISO2.38
5mRT-1123.77
5iSISO5.37

These findings suggest that structural modifications can enhance the antitumor activity of triazole derivatives.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Related triazole compounds have shown moderate to significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis while exhibiting weaker effects on other bacterial strains .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Triazole derivatives have been reported to inhibit acetylcholinesterase and urease effectively, indicating their potential use in treating conditions associated with these enzymes .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Inhibition of Cell Proliferation : By interfering with cellular signaling pathways that promote growth.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis or function is a common mode of action for antimicrobial agents.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical and preclinical settings:

  • A study on a series of triazole-based compounds demonstrated significant cytotoxicity against human cancer cell lines with varying selectivity profiles .
  • Another investigation focused on the structure-activity relationship (SAR) revealed that specific substitutions on the triazole ring significantly enhanced both antitumor and antimicrobial activities .

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of hydrazine derivatives with carbon disulfide under basic conditions. Subsequent steps include sulfanyl group introduction via thiol-alkylation and coupling of the fluorobenzamide moiety using carbodiimide coupling agents (e.g., EDC). Critical parameters include temperature control (60–80°C for cyclization), solvent choice (DMF or ethanol), and pH adjustment during amide bond formation . Purity is ensured through recrystallization or column chromatography, monitored by TLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and connectivity, particularly distinguishing triazole ring protons (δ 7.8–8.2 ppm) and fluorobenzamide aromatic signals .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and detects intermediates .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z 521.2 [M+H]+) .
  • X-ray Crystallography (if crystalline): Resolves 3D structure using SHELXL for refinement .

Q. What are the primary challenges in isolating intermediates during synthesis?

Key issues include:

  • Byproduct formation during triazole cyclization, mitigated by stoichiometric control of hydrazine derivatives.
  • Stereochemical impurities in sulfanyl group addition, addressed via chiral HPLC or asymmetric catalysis .
  • Solubility limitations of intermediates, requiring solvent optimization (e.g., DMSO for polar intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?

Discrepancies often arise from variations in substituents (e.g., chloro vs. fluoro groups) or assay conditions. Strategies include:

  • Meta-analysis of structure-activity relationship (SAR) data to identify critical functional groups (e.g., 3-fluorobenzamide enhances target binding affinity vs. 4-fluorophenyl) .
  • Standardized bioassays (e.g., MIC testing for antimicrobial activity under fixed pH/temperature) to reduce variability .
  • Computational docking studies to correlate substituent effects with target protein interactions (e.g., triazole sulfur’s role in hydrogen bonding) .

Q. What methodological approaches improve this compound’s bioavailability for in vivo studies?

Bioavailability optimization involves:

  • Salt formation (e.g., hydrochloride salts) to enhance aqueous solubility .
  • Prodrug strategies :
  • Esterification of the carbamoyl group for increased membrane permeability .
    • Nanoparticle encapsulation (e.g., PLGA nanoparticles) to prolong half-life, characterized by dynamic light scattering (DLS) and in vitro release assays .

Q. How can QSAR models guide the design of derivatives with enhanced potency?

Quantitative Structure-Activity Relationship (QSAR) studies utilize:

  • Descriptor selection : LogP (lipophilicity), polar surface area, and Hammett constants for substituents .
  • Machine learning algorithms : Random Forest or SVM models trained on bioactivity datasets to predict IC50 values .
  • Validation : Leave-one-out cross-validation (LOO-CV) with R² > 0.7 ensures model robustness .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL-2018 for high-resolution data (d-spacing < 1.0 Å) and TWINABS for twinned crystals .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and cytotoxicity profiling (MTT assays on HEK-293 cells) to exclude off-target effects .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem) .

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